molecular formula C15H13IN2O B14915053 N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B14915053
M. Wt: 364.18 g/mol
InChI Key: IBDVHQFHZUKQDC-GZTJUZNOSA-N
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Description

N’-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 3-iodobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major products are the corresponding amine and aldehyde.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N’-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N’-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide exerts its effects involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting the activity of enzymes or disrupting cellular processes. The molecular targets and pathways involved are still under investigation, but the compound’s ability to chelate metal ions is a key factor in its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3,5-bis{(E)-[(2-iodophenyl)imino]methyl}phenyl)methylidene]-2-iodoaniline

Uniqueness

N’-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide is unique due to the presence of the iodine atom in the 3-iodophenyl group. This iodine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the compound’s ability to form stable complexes with metal ions distinguishes it from other similar Schiff bases.

Properties

Molecular Formula

C15H13IN2O

Molecular Weight

364.18 g/mol

IUPAC Name

N-[(E)-(3-iodophenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C15H13IN2O/c16-14-8-4-7-13(9-14)11-17-18-15(19)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,18,19)/b17-11+

InChI Key

IBDVHQFHZUKQDC-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC(=CC=C2)I

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)I

Origin of Product

United States

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